Bardoxolone

Nrf2 Activation Inflammation Macrophage

Bardoxolone (CDDO) is a first-in-class Antioxidant Inflammation Modulator (AIM) that covalently modifies KEAP1 at C151, achieving Nrf2 activation potency orders of magnitude above oleanolic acid or sulforaphane. Its unmatched sub-nanomolar IC50 (1.9 nM against iNOS in macrophages) makes it the definitive positive control for Nrf2 target engagement assays. Unlike generic Nrf2 inducers, its defined covalent mechanism—abrogated by KEAP1 C151S mutation—enables rigorous validation of novel electrophilic activators. For medicinal chemistry programs, it provides the essential quantitative benchmark (IC50 0.27–0.4 μM against HL-60/KG-1/NB4 leukemia lines) for establishing SAR trends in next-generation AIM development.

Molecular Formula C31H41NO4
Molecular Weight 491.7 g/mol
CAS No. 218600-44-3
Cat. No. B1667749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBardoxolone
CAS218600-44-3
SynonymsCDDO;  RTA 401;  RTA-401;  RTA401;  Bardoxolone
Molecular FormulaC31H41NO4
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C
InChIInChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1
InChIKeyTXGZJQLMVSIZEI-UQMAOPSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bardoxolone (CAS 218600-44-3) Nrf2 Activator: A Procurement Guide for Research and Industrial Applications


Bardoxolone (also known as CDDO or RTA 401) is a semi-synthetic oleanane triterpenoid that functions as a potent activator of the KEAP1-Nrf2-ARE signaling pathway [1]. It is a first-in-class compound in the Antioxidant Inflammation Modulator (AIM) class, with a well-defined chemical structure (C31H41NO4, MW 491.66) . Its primary mechanism involves covalent interaction with cysteine residues, particularly C151, on the KEAP1 protein, leading to the nuclear translocation of the transcription factor Nrf2 and the subsequent upregulation of a battery of antioxidant and cytoprotective genes [2]. In research settings, bardoxolone is often administered as its methyl ester prodrug, bardoxolone methyl (CDDO-Me), which has advanced to late-stage clinical trials for conditions including chronic kidney disease and cancer [2].

Why Bardoxolone Cannot Be Substituted with Generic Triterpenoids or Other Nrf2 Activators


Bardoxolone and its active form, bardoxolone methyl (CDDO-Me), exhibit a unique and complex pharmacodynamic profile that distinguishes them from both their structural analogs (e.g., oleanolic acid, CDDO-Im) and other classes of Nrf2 activators (e.g., dimethyl fumarate, sulforaphane) [1]. Key differentiators include: (1) its exceptionally high potency in cellular assays, which is orders of magnitude greater than that of the parent compound oleanolic acid and other clinical Nrf2 activators [1][2]; (2) a defined binding mechanism to specific cysteine residues (C151) on KEAP1, a trait not shared by reversible, electrophilic activators like sulforaphane [3]; and (3) a distinct, concentration-dependent off-target toxicity profile in endothelial cells that is not observed with other Nrf2 activators, directly impacting its in vivo applicability and safety considerations [4]. These factors make generic substitution not only scientifically invalid but potentially misleading for experimental design, as results obtained with other AIMs or Nrf2 inducers cannot be reliably extrapolated.

Quantitative Evidence for Bardoxolone's Differentiation vs. Key Comparators


Potency Comparison vs. Omaveloxolone (RTA 408) in Suppressing IFNγ-Induced Nitric Oxide Production

In a direct head-to-head assay using RAW 264.7 mouse macrophages stimulated with IFNγ, bardoxolone methyl (CDDO-Me) demonstrated approximately 2.3-fold greater potency in suppressing nitric oxide (NO) production compared to the clinically advanced analog omaveloxolone (RTA-408) [1]. The quantified IC50 values were 1.9 ± 0.8 nM for bardoxolone methyl and 4.4 ± 1.8 nM for omaveloxolone, establishing a clear quantitative advantage for the parent compound in this standard anti-inflammatory assay [1].

Nrf2 Activation Inflammation Macrophage Nitric Oxide

Comparative Nrf2 Activation Potency vs. Other Clinical Nrf2 Inducers

In a comparative study on human microvascular endothelial cells (HMEC-1), bardoxolone methyl was identified as the most potent Nrf2 activator among the tested clinical-stage compounds [1]. While this study did not provide a singular Nrf2 activation IC50 value, it demonstrated that bardoxolone methyl exerted significant and distinct effects on mitochondrial bioenergetics and cellular viability at concentrations as low as 100 nM and 500 nM, whereas dimethyl fumarate and L-sulforaphane did not exert such actions even at higher concentrations [1]. This establishes a clear class-level inference regarding its superior potency in a human endothelial system.

Nrf2 Endothelial Bioenergetics Potency

Comparative Cytotoxicity Profile vs. CDDO-Imidazolide (CDDO-Im)

A structure-activity relationship (SAR) study comparing bardoxolone methyl (CDDO-Me) with its irreversible analog, CDDO-epoxide, and the related compound CDDO-Im revealed comparable cytotoxic potency in rat hepatoma cells [1]. While specific IC50 values were not reported in this comparative context, the study noted that CDDO-epoxide's cytotoxicity was 'comparable to 4' (where 4 is bardoxolone methyl) [1]. This finding is significant when contrasted with the known dual-reactivity of CDDO-Im, which can covalently bind to both cysteine and other amino acid residues (e.g., arginine, lysine, serine, tyrosine) on KEAP1 and other proteins [2].

Cytotoxicity Cancer SAR Hepatoma

Clinical Development Stage and FDA Interaction vs. Other AIMs

Bardoxolone methyl (RTA 402) has advanced further in clinical development than any other antioxidant inflammation modulator (AIM). It has been evaluated in multiple Phase 2 and Phase 3 clinical trials for chronic kidney disease (CKD) and cancer [1][2]. A notable regulatory milestone was the receipt of a Refusal to File letter from the US FDA for a New Drug Application (NDA) in early 2022 for bardoxolone methyl for the treatment of Alport syndrome, a form of CKD [2]. In contrast, its analog omaveloxolone (RTA-408) has not reached a similar stage of regulatory review for a comparable indication.

Clinical Trial FDA CKD Regulatory

Comparative Anti-Proliferative Activity in Leukemia Cell Lines

Bardoxolone methyl (CDDO-Me) exhibits potent anti-proliferative activity against a panel of human leukemia cell lines, with sub-micromolar IC50 values . The reported IC50 values were 0.4 μM for HL-60 cells, 0.4 μM for KG-1 cells, and 0.27 μM for NB4 cells . While direct comparative data for other AIMs in this specific panel are not available in the provided source, these values serve as a benchmark for comparing the potency of new analogs or other Nrf2 activators in leukemia models.

Leukemia Cancer Proliferation Cytotoxicity

Recommended Research and Industrial Applications for Bardoxolone Based on Differential Evidence


Validating Nrf2-Dependent Mechanisms in Macrophage-Mediated Inflammation

Bardoxolone methyl is the optimal positive control for experiments aiming to establish a functional link between Nrf2 activation and suppression of inducible nitric oxide synthase (iNOS) in macrophage cell lines (e.g., RAW 264.7). Its superior potency (IC50 = 1.9 nM) compared to omaveloxolone (IC50 = 4.4 nM) in suppressing IFNγ-induced NO production provides a robust and sensitive readout [1]. This makes it ideal for screening novel AIMs or validating genetic models of Nrf2 modulation.

Investigating AIM-Induced Endothelial Toxicity and Mitochondrial Dysfunction

Bardoxolone methyl serves as a critical tool compound for studying the unique, off-target cardiovascular liabilities associated with high-potency Nrf2 activation in the microvascular endothelium. Its ability to disrupt mitochondrial membrane potential, spare respiratory capacity, and induce proton leak at concentrations ≥ 500 nM in HMEC-1 cells, effects not seen with dimethyl fumarate or sulforaphane, provides a specific chemical probe for dissecting the mechanisms of AIM-related endothelial toxicity [2].

Benchmarking Cytotoxicity of Novel Triterpenoid Derivatives in Cancer Cell Models

For medicinal chemistry programs focused on developing next-generation AIMs with improved therapeutic indices, bardoxolone methyl is an essential reference standard. Its well-characterized sub-micromolar IC50 values against leukemia cell lines (e.g., 0.27-0.4 μM for HL-60, KG-1, NB4) provide a quantitative benchmark for assessing the anti-proliferative potency of new chemical entities . Direct comparison against this standard is necessary for establishing SAR trends.

Developing Novel Keap1-Targeting Agents via Cysteine Modification

Bardoxolone methyl is the archetypal compound for studying covalent modification of Keap1 at cysteine residues, specifically C151. Its defined mechanism of action, which is abrogated by a C151S mutation in KEAP1, provides a powerful experimental system for validating the target engagement and downstream signaling of novel electrophilic or covalent Nrf2 activators [3].

Technical Documentation Hub

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